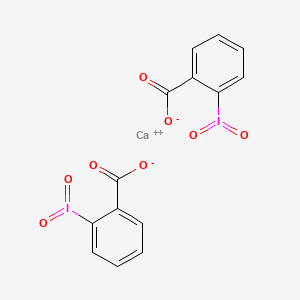
Calcium bis(2-iodylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(2-iodylbenzoate) is a chemical compound with the molecular formula
C14H8CaI2O6
. It is known for its unique properties and applications in various fields of scientific research. This compound is particularly interesting due to its structure, which includes two iodylbenzoate groups coordinated to a calcium ion.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-iodylbenzoate) typically involves the reaction of 2-iodobenzoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods
While specific industrial production methods for calcium bis(2-iodylbenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity of the product. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2-iodylbenzoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of iodyl groups.
Reduction: It can be reduced to form calcium bis(2-iodobenzoate).
Substitution: The iodyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce calcium bis(2-iodobenzoate).
Scientific Research Applications
Calcium bis(2-iodylbenzoate) has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of calcium bis(2-iodylbenzoate) involves its ability to act as an oxidizing agent. The iodyl groups can accept electrons from other molecules, leading to oxidation reactions. This property is utilized in various chemical reactions and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(2-iodobenzoate): Similar in structure but lacks the oxidizing iodyl groups.
2-Iodobenzoic acid: A precursor in the synthesis of calcium bis(2-iodylbenzoate).
2-Iodoxybenzoic acid: Another oxidizing agent with similar properties.
Uniqueness
Calcium bis(2-iodylbenzoate) is unique due to the presence of two iodyl groups, which confer strong oxidizing properties. This makes it particularly useful in oxidation reactions and distinguishes it from other similar compounds.
Properties
CAS No. |
59643-77-5 |
|---|---|
Molecular Formula |
C14H8CaI2O8 |
Molecular Weight |
598.09 g/mol |
IUPAC Name |
calcium;2-iodylbenzoate |
InChI |
InChI=1S/2C7H5IO4.Ca/c2*9-7(10)5-3-1-2-4-6(5)8(11)12;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
InChI Key |
JSEPNPHNEPGHEA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















